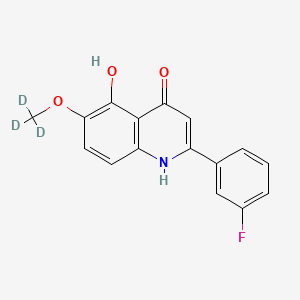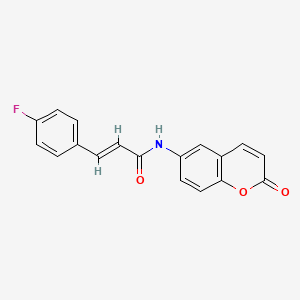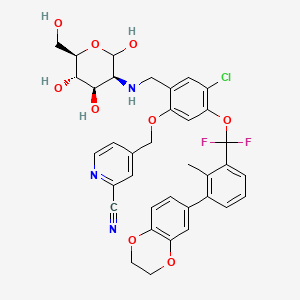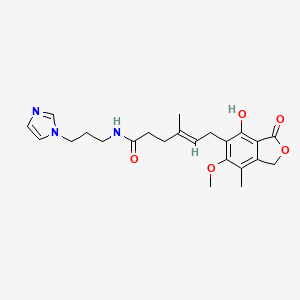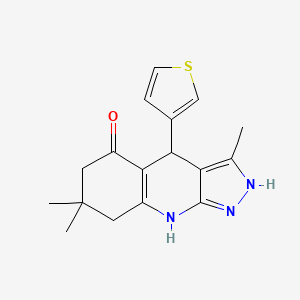
Gsk3-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gsk3-IN-2 is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), a serine/threonine protein kinase involved in various cellular processes. GSK-3 plays a crucial role in regulating glycogen metabolism, cell signaling, and cellular transport. Inhibition of GSK-3 has therapeutic potential in treating diseases such as diabetes, neurodegenerative disorders, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gsk3-IN-2 can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of key intermediates, followed by their conversion into the final compound. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques to obtain the final product. The industrial process also focuses on cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
Gsk3-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted analogs of this compound .
Scientific Research Applications
Gsk3-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of GSK-3 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of GSK-3 and its involvement in cellular processes.
Medicine: Investigated for its therapeutic potential in treating diseases such as diabetes, Alzheimer’s disease, and cancer.
Industry: Utilized in the development of new drugs and therapeutic agents targeting GSK-3 .
Mechanism of Action
Gsk3-IN-2 exerts its effects by inhibiting the activity of GSK-3. The inhibition occurs through the binding of this compound to the active site of GSK-3, preventing the phosphorylation of its substrates. This leads to the attenuation of signaling pathways regulated by GSK-3, resulting in various biological responses. The molecular targets and pathways involved include the PI3K/Akt pathway, Wnt/β-catenin signaling, and NF-κB pathway .
Comparison with Similar Compounds
Gsk3-IN-2 is compared with other GSK-3 inhibitors, such as CHIR99021 and AZD2858. While all these compounds inhibit GSK-3, this compound is unique in its potency and selectivity. Similar compounds include:
CHIR99021: A potent GSK-3 inhibitor with applications in stem cell research and regenerative medicine.
AZD2858: Another GSK-3 inhibitor used in research for its anti-inflammatory and anti-cancer properties
This compound stands out due to its specific binding affinity and effectiveness in various disease models, making it a valuable tool in scientific research and therapeutic development .
Properties
Molecular Formula |
C17H19N3OS |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3,7,7-trimethyl-4-thiophen-3-yl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one |
InChI |
InChI=1S/C17H19N3OS/c1-9-13-14(10-4-5-22-8-10)15-11(18-16(13)20-19-9)6-17(2,3)7-12(15)21/h4-5,8,14H,6-7H2,1-3H3,(H2,18,19,20) |
InChI Key |
BHLCWTAXFPUMBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CSC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


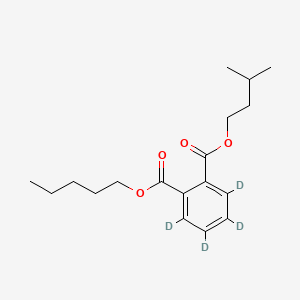
![[(E,2S,3R)-3-hydroxy-2-[[(Z)-icos-11-enoyl]amino]octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12410899.png)
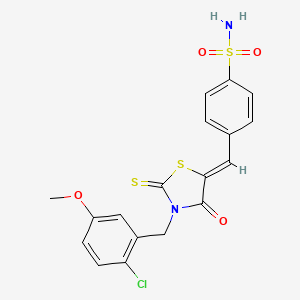




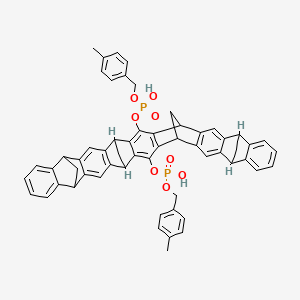
![[(3aR,4R,6E,9R,10E,11aR)-9-acetyloxy-6-(hydroxymethyl)-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B12410920.png)
![D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-D-leucyl]-, phenylmethyl ester](/img/structure/B12410926.png)
